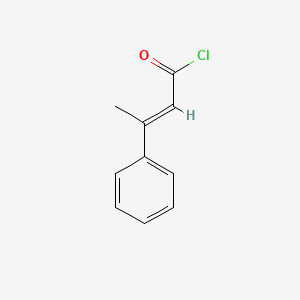

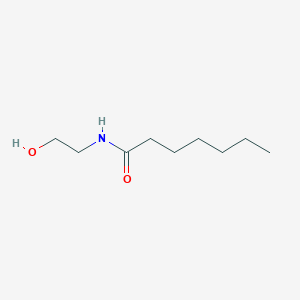

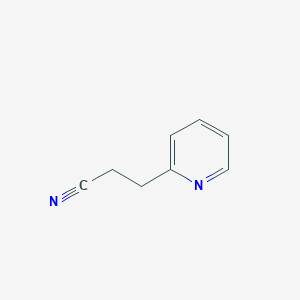

![molecular formula C11H13ClN2S B1317778 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride CAS No. 1027643-30-6](/img/structure/B1317778.png)

2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” is a chemical compound that contains a pyrrolidine ring. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 hours .Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” is characterized by a pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用

Anti-Fibrosis Activity

The compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the design of novel heterocyclic compounds with potential biological activities is crucial. A study has shown that certain derivatives of pyrimidine, which share a structural similarity with 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride, exhibited better anti-fibrotic activities than some known compounds . This suggests that our compound of interest could be developed into novel anti-fibrotic drugs.

Antimicrobial Properties

Benzo[d]thiazole derivatives have been recognized for their antimicrobial activities. The presence of specific moieties can influence these properties. For instance, the O-alkyl moiety at certain positions of the phenyl group can eliminate the antimicrobial activity of benzo[d]thiazole compounds . This indicates that modifying the structure of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride could enhance or reduce its antimicrobial efficacy.

Quorum Sensing Inhibition

The discovery of compounds that inhibit quorum sensing without being antibiotic is an emerging field. A library of compounds bearing benzo[d]thiazole was synthesized and evaluated to find novel quorum sensing inhibitors . This suggests that 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride could also be a candidate for such applications.

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of novel heterocyclic compounds. These compounds are important components of medicinal chemistry and chemical biology due to their wide range of pharmacological activities .

Pharmaceutical Drug Development

Imidazole-containing compounds, which are structurally related to benzo[d]thiazoles, have been used extensively in drug development. They show a broad range of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory effects . This implies that 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride could be a valuable synthon in the development of new drugs.

将来の方向性

The future directions for the study of “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds .

特性

IUPAC Name |

2-pyrrolidin-2-yl-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;/h1-2,4,6,9,12H,3,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZFWPSLMFCWIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=CC=CC=C3S2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586005 |

Source

|

| Record name | 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride | |

CAS RN |

1027643-30-6 |

Source

|

| Record name | 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

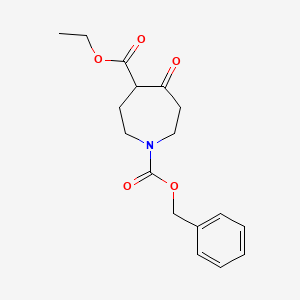

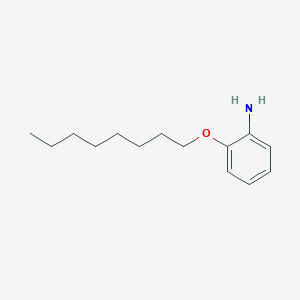

![5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1317700.png)

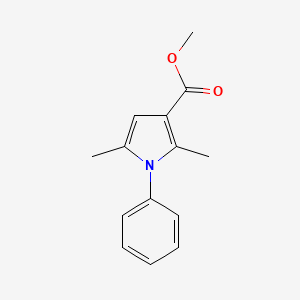

![2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1317711.png)

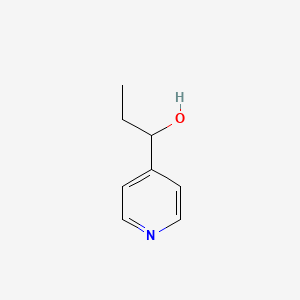

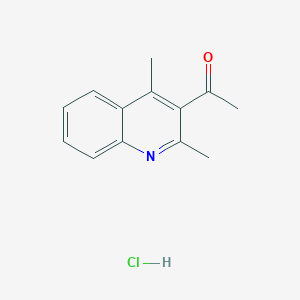

![4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1317729.png)